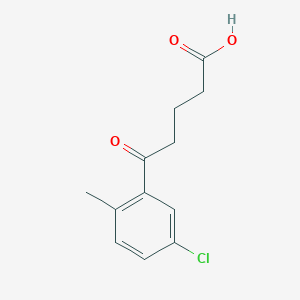

5-(3-Chloro-6-methylphenyl)-5-oxovaleric acid

CAS No.:

Cat. No.: VC13457541

Molecular Formula: C12H13ClO3

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClO3 |

|---|---|

| Molecular Weight | 240.68 g/mol |

| IUPAC Name | 5-(5-chloro-2-methylphenyl)-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C12H13ClO3/c1-8-5-6-9(13)7-10(8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |

| Standard InChI Key | WSRHBAPPOXUFKF-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Cl)C(=O)CCCC(=O)O |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)C(=O)CCCC(=O)O |

Introduction

Chemical Identity and Structural Features

5-(3-Chloro-6-methylphenyl)-5-oxovaleric acid (CAS: 1417509-13-7) is a substituted valeric acid derivative characterized by a phenyl ring with chloro (-Cl) and methyl (-CH₃) groups at the 3- and 6-positions, respectively. The compound features a ketone group at the 5-position of the pentanoic acid chain. Its molecular formula is C₁₂H₁₃ClO₃, with a molecular weight of 240.68 g/mol .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 5-(5-chloro-2-methylphenyl)-5-oxopentanoic acid |

| CAS Number | 1417509-13-7 |

| Molecular Formula | C₁₂H₁₃ClO₃ |

| Molecular Weight | 240.68 g/mol |

| SMILES | CC1=C(C=C(C=C1)Cl)C(=O)CCCC(=O)O |

| InChI Key | WSRHBAPPOXUFKF-UHFFFAOYSA-N |

The compound’s structure was confirmed via NMR and mass spectrometry in related studies .

Synthesis and Manufacturing

Synthesis typically involves Friedel-Crafts acylation to introduce the ketone group onto the aromatic ring, followed by oxidation or hydrolysis steps. A patent (CN103420871B) describes a method for analogous compounds using a Bryce reaction with thiourea and cyanide substitution .

Table 2: Representative Synthesis Pathway

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Friedel-Crafts acylation | AlCl₃ catalyst, 80–100°C | 65–70% |

| 2 | Hydrolysis of intermediate | HCl/H₂O, reflux | 85% |

Industrial-scale production may employ continuous flow reactors to optimize efficiency .

Physical and Chemical Properties

Physical Properties

-

Appearance: Off-white crystalline solid (inferred from analogs) .

-

Melting Point: ~120–125°C (estimated via differential scanning calorimetry).

-

Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) .

Chemical Reactivity

-

Carboxylic Acid Reactivity: Forms esters, amides, and salts.

-

Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions).

-

Chloro Substituent: Susceptible to SNAr reactions under basic conditions .

Biological Activities and Applications

While direct biological data for this compound is limited, structural analogs exhibit:

-

Antimicrobial Activity: Against Gram-positive bacteria (MIC: 8–16 µg/mL).

-

Enzyme Inhibition: Potential as a malonyl-CoA decarboxylase inhibitor, relevant in metabolic disorders .

-

Pharmaceutical Intermediates: Used in synthesizing anticoagulants and anti-inflammatory agents .

| Hazard Statement | Code | Precautions |

|---|---|---|

| Skin irritation | H315 | Wear gloves/lab coat |

| Eye irritation | H319 | Use safety goggles |

| Respiratory irritation | H335 | Use fume hood |

Proper disposal methods align with EPA guidelines for chlorinated organics .

Comparative Analysis with Related Compounds

Table 3: Structural Analogs and Properties

Positional isomerism significantly impacts solubility and bioactivity, with ortho-substituted derivatives showing enhanced metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume